1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H19ClO3S. It is known for its applications in organic synthesis and various industrial processes. The compound features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxan moiety, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, agitation, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cyclopropane and dimethyloxan moieties.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopropane and dimethyloxan groups, offering different reactivity and applications.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene group, widely used in organic synthesis.
Uniqueness
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a dimethyloxan moiety, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C11H19ClO3S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
1-[(5,5-dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-10(2)4-3-9(15-8-10)7-11(5-6-11)16(12,13)14/h9H,3-8H2,1-2H3 |
InChI Key |
MBVGPMMBBMBIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(OC1)CC2(CC2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.